Welcome to the BenchChem Online Store!
molecular formula C18H24O4 B1616269 Butyl prop-2-enoate;prop-2-enoic acid;styrene CAS No. 25586-20-3

Butyl prop-2-enoate;prop-2-enoic acid;styrene

Cat. No. B1616269
M. Wt: 304.4 g/mol
InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08343703B2

Procedure details

In a reactor equipped with a reflux condenser, a stirrer, a nitrogen-introducing pipe, and a monomer dripping funnel, 3.3 parts of sodium dodecylbenzenesulfonate is dissolved in 3,824 parts of ion exchange water. Subsequently, 30.6 parts of styrene, 9.4 parts of butyl acrylate, 1.2 parts of acrylic acid dimer, and 0.3 parts of dodecanethiol are added thereto, and thoroughly stirred at room temperature for emulsification stabilization (emulsified liquid 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na].[CH2:24]=[CH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:32]([O:36][CH2:37][CH2:38][CH2:39][CH3:40])(=[O:35])[CH:33]=[CH2:34].[C:41]([OH:45])(=[O:44])[CH:42]=[CH2:43].C(S)CCCCCCCCCCC>O>[CH2:24]=[CH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:32]([O:36][CH2:37][CH2:38][CH2:39][CH3:40])(=[O:35])[CH:33]=[CH2:34].[C:41]([OH:45])(=[O:44])[CH:42]=[CH2:43] |f:0.1,7.8.9,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Three
Name
liquid 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor equipped with a reflux condenser, a stirrer
ADDITION
Type
ADDITION
Details
a nitrogen-introducing pipe

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.